molecular formula C26H26ClFN2O5 B12493498 5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12493498
M. Wt: 500.9 g/mol
InChI Key: PEYPNHNKBAIUPV-UHFFFAOYSA-N
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Description

5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings, halogen substituents, and functional groups such as methoxy and morpholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The process may include:

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Amination: Formation of the amino linkage between the aromatic rings.

    Morpholine Introduction: Incorporation of the morpholine ring into the structure.

    Benzoic Acid Formation: Final step to form the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of substituents on the aromatic rings.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID include:

  • 4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYBENZOIC ACID
  • 2-(MORPHOLIN-4-YL)BENZOIC ACID
  • 5-AMINO-2-(MORPHOLIN-4-YL)BENZOIC ACID

Uniqueness

The uniqueness of 5-[({4-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26ClFN2O5

Molecular Weight

500.9 g/mol

IUPAC Name

5-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C26H26ClFN2O5/c1-33-25-13-17(5-8-24(25)35-16-20-21(27)3-2-4-22(20)28)15-29-18-6-7-23(19(14-18)26(31)32)30-9-11-34-12-10-30/h2-8,13-14,29H,9-12,15-16H2,1H3,(H,31,32)

InChI Key

PEYPNHNKBAIUPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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